![molecular formula C16H18FN5O3 B2935210 7-(4-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 327098-41-9](/img/structure/B2935210.png)
7-(4-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a purine derivative, which is a type of nitrogen-containing heterocycle. Purines are fundamental to life, as they form part of DNA and RNA. The compound also contains a fluorobenzyl group and a hydroxyethylamino group, which could potentially influence its properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the purine core, which is a planar, aromatic molecule. The fluorobenzyl and hydroxyethylamino groups would likely project from this core .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Chemical Structure and Properties
- Molecular Conformation and Hydrogen Bonding : Studies have examined the crystal structures of similar compounds, revealing insights into their molecular conformations influenced by intramolecular hydrogen bonds (Karczmarzyk, Karolak-Wojciechowska, & Pawłowski, 1995).
- Synthesis Techniques : Research into the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, closely related to the compound , has provided insights into the use of protective groups and synthetic routes for similar purine diones (Khaliullin & Shabalina, 2020).
Potential Pharmacological Activities
- Receptor Affinity and Psychotropic Properties : Certain derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones have been studied for their affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, indicating potential psychotropic activities (Chłoń-Rzepa et al., 2013).
- Adenosine Receptor Interaction : Studies on xanthine scaffold derivatives, closely related to the compound , have explored their interaction with adenosine receptors, which could have implications for treating various medical conditions (Załuski et al., 2020).
Other Applications
- Synthetic Methodologies : Research has been conducted on the synthesis of related compounds, providing insights into novel synthetic methodologies that could be applicable to the synthesis of 7-(4-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (Simo, Rybár, & Alföldi, 1998).
- Photochemistry in Synthesis : The use of photochemistry in synthesizing pentoxifylline derivatives, which have structural similarities to the compound , offers potential methodologies for its synthesis (Han, Bonnet, & Westhuizen, 2008).
Mecanismo De Acción
Target of Action
The primary targets of the compound ChemDiv2_003760 are currently unknown. The compound contains a 4-fluorobenzyl group , which is known to interact with various proteins and enzymes in the body.
Mode of Action
The 4-fluorobenzyl group in the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces . The presence of the hydroxyethylamino group could also contribute to the compound’s interaction with its targets.
Biochemical Pathways
The biochemical pathways affected by ChemDiv2_003760 are currently unknown. The compound’s 4-fluorobenzyl group has been associated with the modulation of interfacial kinetics in lithium-ion batteries
Pharmacokinetics
The4-fluorobenzyl group is known to have good bioavailability and stability . The compound’s hydroxyethylamino group could potentially enhance its water solubility, which could affect its absorption and distribution in the body.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of ChemDiv2_003760. For instance, the compound’s 4-fluorobenzyl group is stable under normal physiological conditions , but its stability could be affected by extreme pH or temperature conditions.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-[(4-fluorophenyl)methyl]-8-(2-hydroxyethylamino)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O3/c1-20-13-12(14(24)21(2)16(20)25)22(15(19-13)18-7-8-23)9-10-3-5-11(17)6-4-10/h3-6,23H,7-9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVNXNWHISGYLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCO)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


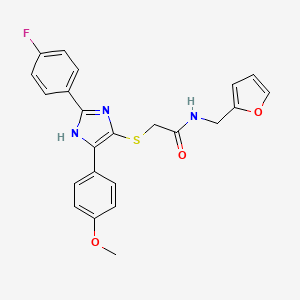

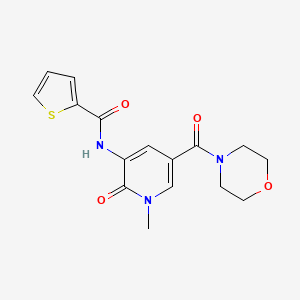

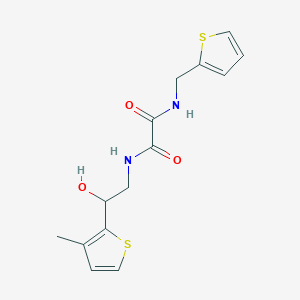
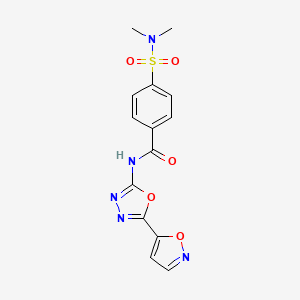
![2-{[3-Cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B2935139.png)
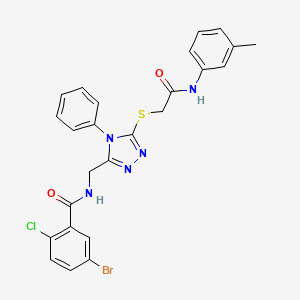

![N-(2-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2935144.png)
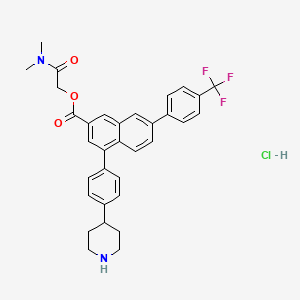

![methyl (4S,5E,6S)-5-ethylidene-4-[2-[[(2R,3S,4S,5R,6R)-6-[2-[4-[2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxyphenyl]ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B2935150.png)